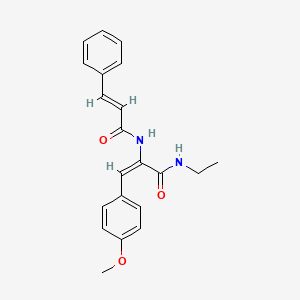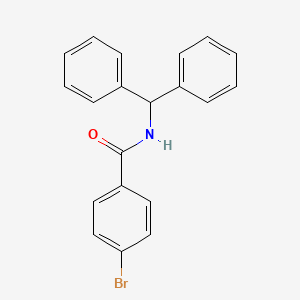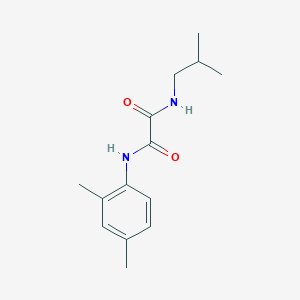![molecular formula C15H14ClN3O2 B5302880 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide, also known as CM-272, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The dysregulation of CK2 has been implicated in various diseases, including cancer, inflammation, and neurodegeneration. Therefore, CM-272 has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide binds to the ATP-binding site of CK2 and inhibits its kinase activity. CK2 has multiple substrates, including transcription factors, signaling molecules, and structural proteins. Therefore, the inhibition of CK2 activity by this compound can affect multiple cellular processes, including gene expression, protein synthesis, and cytoskeletal dynamics. The specific downstream effects of this compound depend on the context of the cell type and disease condition.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspases, which cleave various cellular proteins and lead to cell death. In addition, this compound has also been shown to inhibit the NF-κB pathway, a key regulator of inflammation and immune response. This can lead to the suppression of cytokine production and the inhibition of inflammatory cell infiltration. Furthermore, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. This allows for the precise modulation of CK2 activity in cells and animal models. In addition, this compound has good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. This makes it suitable for in vivo studies and potential clinical applications. However, this compound also has some limitations, including its potential off-target effects and toxicity. Therefore, careful dose optimization and toxicity testing are necessary for its safe and effective use.
Zukünftige Richtungen
There are several future directions for the study of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide. First, further research is needed to elucidate the specific downstream effects of CK2 inhibition by this compound in different cell types and disease conditions. This can provide insights into the molecular mechanisms of CK2 dysregulation and identify potential biomarkers for disease diagnosis and prognosis. Second, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, can enhance its efficacy and reduce potential side effects. Third, the development of more potent and selective CK2 inhibitors can provide more options for therapeutic intervention. Finally, the translation of this compound to clinical trials can provide a potential new treatment option for cancer, inflammation, and neurodegeneration.
Synthesemethoden
The synthesis of 2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide involves several steps, including the coupling of 3-chloro-2-methyl aniline with 2-nitrobenzoic acid, reduction of the nitro group to an amino group, and coupling of the resulting amine with benzoyl chloride. The final product is obtained through the deprotection of the amide group using trifluoroacetic acid. The synthesis of this compound has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer, CK2 has been shown to promote tumor growth and survival by regulating multiple signaling pathways. This compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has also been studied for its potential anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
2-[(3-chloro-2-methylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-11(16)6-4-8-12(9)18-15(21)19-13-7-3-2-5-10(13)14(17)20/h2-8H,1H3,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZDGAULUIAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)


![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)

![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)